Compound Description: These compounds are a series of analogues of (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide, which is synthesized from a key intermediate of Losartan, BCFI. They are characterized by variations in the substituents on the phenyl ring attached to the imidazole moiety. []
Compound Description: This compound is a novel 2-substituted 5-nitroimidazole derivative synthesized using TDAE methodology. It showcases the possibility of generating stable carbanions at position 2 of the 5-nitroimidazole scaffold, opening avenues for diverse substitutions. []
Compound Description: Compound 1 is a cardiotonic agent with low oral bioavailability. To improve its bioavailability, a series of its N-acyl derivatives were synthesized. Among these, the benzoyl derivative showed the highest stability and significantly increased oral bioavailability, retaining the parent compound's selective inotropic profile. []
Compound Description: This compound is an inhibitor of human heme oxygenase-1 (HO-1). Its crystal structure bound to HO-1 reveals a novel, inducible binding mode involving a shift in the proximal helix and the formation of a new hydrophobic pocket. []
Compound Description: This series of imidazole-pyrazole-benzo[f]chromene hybrids were synthesized and tested for their in vitro antimicrobial, anticancer, and enzyme inhibitory activities. Many compounds demonstrated potent antimicrobial and anticancer effects, with some showing promising inhibition against FabH and EGFR. []
Compound Description: This compound is a derivative of metronidazole, a well-known antibiotic. Its crystal structure reveals a dihedral angle of 48.47° between the planar methylcarbamoyloxymethyl group and the imidazole ring. Crystal packing is stabilized by N—H⋯N, C—H⋯O hydrogen bonds, and weak π–π stacking interactions. []
Compound Description: This compound is a key intermediate in the synthesis of vardenafil, a drug used to treat erectile dysfunction. Its synthesis involves a three-step reaction sequence, highlighting a practical application of imidazole chemistry in drug development. []
Compound Description: These compounds are synthesized from metronidazole and involve the incorporation of oxadiazole and thiadiazole rings, respectively. These modifications could potentially alter the compound's pharmacological profile compared to metronidazole. []
Compound Description: This metronidazole derivative has two independent molecules with nearly identical conformations in its asymmetric unit. The nitro groups are slightly twisted relative to the essentially planar imidazole rings. []
Compound Description: This group of compounds was synthesized from 2-methyl thiazole-4-acetic acid hydrazide and various oxazolones. When tested for their biological activities, most of them exhibited notable antioxidant and moderate antibacterial properties. []
Compound Description: This compound is a synthetically modified green fluorescent protein (GFP) chromophore derivative. Structural analysis reveals a Z-conformation of the benzylidene moiety in its solid state. It shows a significant red shift in emission at alkaline pH, indicating its potential for live-cell imaging applications. []
Compound Description: In this compound, the nitro-imidazole ring is not coplanar with the phenyl and chloro-phenyl rings, as evidenced by the dihedral angles. []
Compound Description: This compound was synthesized efficiently in eight steps starting from oxoacetic acid monohydrate. It features a multi-substituted imidazole ring, suggesting potential for diverse biological activities. []
Compound Description: The crystal structure of this molecule reveals a nearly planar central –C=N—N—C(=O)—C– bridge with specific dihedral angles relative to the benzene and imidazole rings. Molecular interactions in the crystal are dominated by N—H⋯O and C—H⋯O hydrogen bonds. []
Compound Description: This compound is a twofold interpenetrating three-dimensional Cd(II) coordination framework incorporating 1,3-bis(2-methyl-1H-imidazol-1-yl)benzene and 5-nitrobenzene-1,3-dicarboxylate ligands. []
Compound Description: This compound was synthesized from readily available starting materials and characterized using spectroscopic methods. Despite its novel structure, it showed no activity against a panel of Gram-positive and Gram-negative bacteria and Candida albicans. []
Compound Description: This compound, known as nilotinib, is used to treat chronic myeloid leukemia. Research focuses on enhancing its solubility and bioavailability using organic acids to improve its therapeutic profile. [, ]
Compound Description: In the crystal structure of this molecule, the nitrobenzene ring and the imidazole ring are not coplanar. Intermolecular interactions in the crystal structure include C—H⋯O and C—H⋯N hydrogen bonds and π–π stacking interactions between nitrobenzene rings and between imidazole rings. []
2-aryl-2H,4H-imidazo[4,5-d][1,2,3]triazoles
Compound Description: These compounds are synthesized from triethyl N-(1-ethyl-2-methyl-4-nitro-1H-imidazol-5-yl)phosphorimidate and aryl isocyanates. The reaction proceeds through a carbodiimide intermediate. []
Compound Description: Hu7691 is a potent and selective Akt inhibitor that shows promise in overcoming the cutaneous toxicity associated with other Akt inhibitors. It exhibits low activity in inducing HaCaT apoptosis, promising kinase selectivity, and excellent anticancer cell proliferation potencies. [, ]
Compound Description: In the crystal structure of this compound, the imidazole and thiadiazole rings are not coplanar. Hydrogen bonding and weak π–π stacking interactions contribute to the stability of the crystal packing arrangement. []
Compound Description: These two compounds are coordination polymers (CPs) synthesized using a rigid N donor ligand (L). CP 1 displays a 2-fold interpenetrated three-dimensional framework, while CP 2 forms a two-dimensional layered structure. Both CPs exhibit different electrochemical properties and photoelectrochemical behaviors. []
Compound Description: This compound and its synthetic intermediates were investigated for their anticancer activity using molecular docking studies. Results suggest potential for development as chemotherapeutic agents. []
Compound Description: This nickel(II) complex, synthesized from a multi-step reaction, demonstrates the coordination capabilities of imidazole-containing ligands. []
Compound Description: This compound is a cadmium(II) complex that forms a complicated 3D framework structure, highlighting the use of imidazole-containing ligands in constructing metal-organic frameworks. []
Compound Description: This compound was synthesized and used as a fluorescent labeling reagent for the HPLC analysis of fatty acids. It reacts with fatty acids to form fluorescent derivatives that can be separated and detected with high sensitivity. []
Compound Description: This coordination polymer is constructed using zinc(II) ions and 4-((1H-imidazol-1-yl)methyl)benzoate ligands, showcasing the utility of imidazole-containing ligands in forming extended structures with potentially interesting properties. []
Compound Description: This molecule exhibits specific conformational preferences in its crystal structure, with large dihedral angles between the aromatic rings indicating minimal π–π interactions. []
Compound Description: This zinc(II) coordination polymer is assembled from 2-carboxy-5-nitroisophthalate and 4-((1H-imidazol-1-yl)methyl)pyridine ligands. []
5-Chloro-1-ethyl-2-methyl-N-phenyl-1H-imidazole-4-sulphonamide and 5-chloro-N-(3-chlorophenyl)-1-ethyl-2-methyl-1H-imidazole-4-sulphonamide
Compound Description: These two compounds are synthesized and evaluated for their antifungal and antibacterial activity. 5-chloro-N-(3-chlorophenyl)-1-ethyl-2-methyl-1H-imidazole-4-sulphonamide shows moderate activity against Candida albicans. []
Compound Description: Several papers discuss the development of novel crystals of this compound, a zwitterionic molecule, and efficient methods for its synthesis. The research focuses on improving its production process and physicochemical properties. [, , , , ]
Compound Description: This compound is a cadmium(II) coordination polymer incorporating 1,4-bis((2-ethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene and isophthalate ligands, demonstrating the utility of imidazole-containing compounds in constructing coordination frameworks. []
Compound Description: UK 38.485, an imidazole derivative, acts as a thromboxane synthetase inhibitor. Studies showed its potential in protecting canine myocardium from ischemia-related damage by reducing oxygen debt and the release of potassium, inorganic phosphate, and lactate during reperfusion after ischemia. []
Compound Description: The crystal structure of this molecule reveals a network of hydrogen bonds involving water molecules. The imidazole ring system and the 4-fluorophenyl ring are not coplanar. []
N-[2-(dimethylamino)-6-[3-(5-methyl-4-phenyl-1H-imidazol-1-yl)propoxy] phenyl]-N'-pentylurea (Compound 24) and Analogs
Compound Description: These compounds are potent acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitors with potential anti-atherosclerotic activity. Structure-activity relationship studies led to the discovery of compound 24, demonstrating potent activity, good oral bioavailability, and significant reduction of atherosclerotic plaque development in vivo. []
Crystal structure of poly[(μ2-1,4-bis((1H-imidazol-1-yl)methyl)benzene}[μ6-5-(4-carboxylatophenoxy)isophthalato]-μ3-hydroxido-dicobalt(II)] 0.25-hydrate
Compound Description: This cobalt(II) coordination polymer incorporates 1,4-bis((1H-imidazol-1-yl)methyl)benzene and 5-(4-carboxylatophenoxy)isophthalate ligands, showcasing the utility of imidazole-containing building blocks in creating complex architectures. []
Compound Description: This research investigates the mechanism of cytochrome P450 2D6 inactivation by EMTPP. It reveals that the inactivation is time-dependent, NADPH- and EMTPP-dependent, and occurs through a mechanism-based process involving apoprotein adduction. []
Compound Description: This study focuses on the coordination chemistry of L, a new asymmetrical ligand, with Ag(I), Cu(I), and Cd(II) ions. The research led to the synthesis and characterization of three new one-dimensional coordination polymers with different structural features. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.